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molecular formula C9H12N2O2 B8817447 3-Amino-4-(ethylamino)benzoic acid CAS No. 66315-20-6

3-Amino-4-(ethylamino)benzoic acid

Cat. No. B8817447
M. Wt: 180.20 g/mol
InChI Key: MHEGZWSPTDRZIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291635B2

Procedure details

A solution of 1.56 g (7.4 mmol) of the title A compound 4-ethylamino-3-nitro-benzoic acid in 60 mL of THF/water (2:1) is hydrogenated at 20 psi over 300 mg of Raney nickel for 18 h. The catalyst is removed by filtration through Celite and the solvent is removed under reduced pressure to give 3-amino-4-ethylamino-benzoic acid as a dark solid. This material is used as such in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[N+:13]([O-])=O)[CH3:2]>C1COCC1.O.[Ni]>[NH2:13][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:4]=1[NH:3][CH2:1][CH3:2])[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1.O
Name
Quantity
300 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=CC1NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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